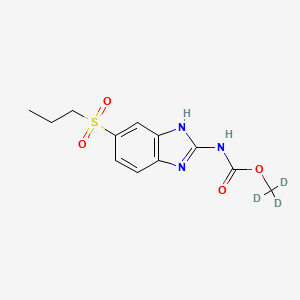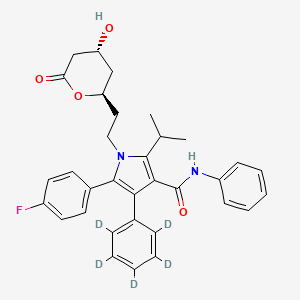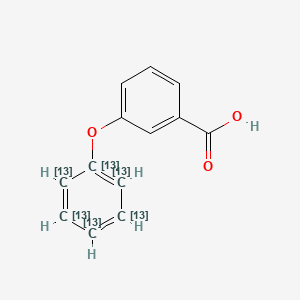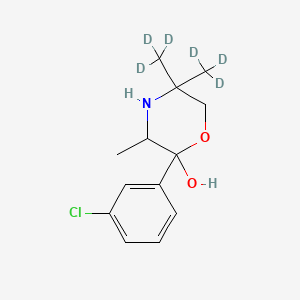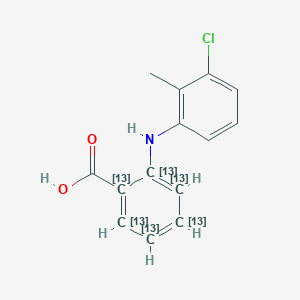![molecular formula [13C]6H9NO6 B602657 Isosorbide-13C6 2-Nitrate CAS No. 1391051-97-0](/img/no-structure.png)
Isosorbide-13C6 2-Nitrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isosorbide-13C6 2-Nitrate is a labeled metabolite of Isosorbide Dinitrate, used as an antianginal . It is chemically known as (3S,3aS,6R,6aR)-6-hydroxyhexahydrofuro [3,2-b]furan-3-yl-2,3,3a,5,6,6a-13C6 nitrate . The molecular formula is 13C6H9NO6 and the molecular weight is 197.1 .
Molecular Structure Analysis
The molecular structure of this compound is represented by the SMILES string: O= [N] (O [13C@@H]1 [13C@] (O [13CH2]2) ( [H]) [13C@@] (O [13CH2]1) ( [H]) [13C@@H]2O)=O .Physical and Chemical Properties Analysis
This compound is a light yellowish green solid . More specific physical and chemical properties are not available in the search results.Aplicaciones Científicas De Investigación
Hemodynamic Effects and Activity Tolerance
Isosorbide mononitrate, a compound related to Isosorbide-13C6 2-Nitrate, has been studied for its effects on patients with heart failure and preserved ejection fraction. Research has focused on its impact on daily activity levels and quality of life. A study found that patients receiving isosorbide mononitrate were less active and did not exhibit better quality of life or submaximal exercise capacity compared to those receiving a placebo (Redfield et al., 2015).
Transmembrane Carrier Applications
Isosorbide nitrates have been explored as potential components in transmembrane carrier systems. A study aimed to develop new polyurethane structures for use as transmembrane carriers, offering improved release kinetics for isosorbide nitrates. This research presents an alternative administration of isosorbide derivatives based on a carrier with high biocompatibility and prolonged release (Borcan et al., 2020).
Analytical Methods for Quantification
Advanced methods for quantifying Isosorbide-5-Mononitrate, a derivative of this compound, in human plasma have been developed. A study used high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) for this purpose, demonstrating its application in bioequivalence studies (Zhou et al., 2020).
Historical Perspective and Evolution
The historical aspects of nitrate therapy, including the development and clinical use of isosorbide nitrates, have been reviewed. This includes the synthesis and usage trends of various organic nitrates over the years, highlighting their acceptance and adaptations in different formulations (Berlin, 2012).
Mecanismo De Acción
Isosorbide-13C6 2-Nitrate is likely to have a similar mechanism of action as Isosorbide Dinitrate. Isosorbide Dinitrate is converted to the active nitric oxide to activate guanylate cyclase. This activation increases levels of cyclic guanosine 3’,5’-monophosphate (cGMP). cGMP activates protein kinases and causes a series of phosphorylation reactions which leads to dephosphorylation of myosin light chains of smooth muscle fibers .
Direcciones Futuras
Propiedades
Número CAS |
1391051-97-0 |
|---|---|
Fórmula molecular |
[13C]6H9NO6 |
Peso molecular |
197.09 |
Pureza |
95% by HPLC; 98% atom 13C |
Números CAS relacionados |
87-33-2 (unlabelled) |
Sinónimos |
1,4:3,6-Dianhydro-D-glucitol-13C6 2-Nitrate; 6-Nitrooxyhexahydro-furo[3,2-b]furan-3-ol-13C6; 1,4:3,6-Dianhydro-D-glucitol-13C6 2-mononitrate; Isosorbide-13C6 2-Mononitrate; |
Etiqueta |
Isosorbide Impurities |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


